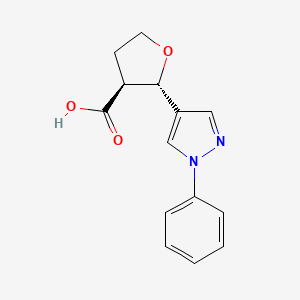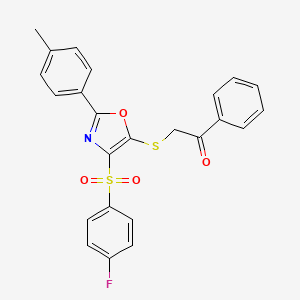
2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone, also known as FST, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FST is a member of the oxazole family of compounds and is known for its unique chemical structure, which gives it a variety of potential uses in the laboratory.
Mechanism of Action
The exact mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. For example, 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been shown to inhibit the activity of the receptor TRPV1, which is involved in pain sensation.
Biochemical and Physiological Effects:
2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been shown to have a variety of biochemical and physiological effects in the body. For example, 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been shown to reduce the production of certain inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone in laboratory experiments is its unique chemical structure, which gives it a variety of potential uses. Additionally, 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been shown to have a relatively low toxicity profile, making it a safer option for use in the laboratory. However, one limitation of using 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are a variety of potential future directions for research involving 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone. For example, further studies could be conducted to better understand the mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone, which could lead to the development of more targeted therapies. Additionally, 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone could be further studied for its potential applications in other areas, such as cardiovascular disease and metabolic disorders. Finally, additional studies could be conducted to optimize the synthesis and production of 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone, which could help to reduce its cost and make it more accessible for use in scientific research.
Synthesis Methods
2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 2-(p-tolyl)oxazole-5-thiol in the presence of a base such as triethylamine. The resulting intermediate can then be reacted with 1-phenylethanone to produce 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone.
Scientific Research Applications
2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been studied for its potential applications in a variety of scientific fields, including cancer research, inflammation, and neurodegenerative diseases. One study found that 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Another study found that 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone was able to reduce inflammation in mice, indicating that it may have potential as an anti-inflammatory agent. Additionally, 2-((4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-1-phenylethanone has been studied for its potential neuroprotective effects, with some research suggesting that it may be able to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4S2/c1-16-7-9-18(10-8-16)22-26-23(32(28,29)20-13-11-19(25)12-14-20)24(30-22)31-15-21(27)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWIVNVONRGASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2800383.png)
![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one](/img/structure/B2800384.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1h-indene-5-carboxylic acid](/img/structure/B2800385.png)
![3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2800386.png)
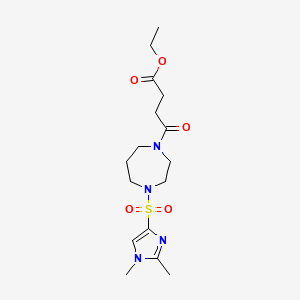
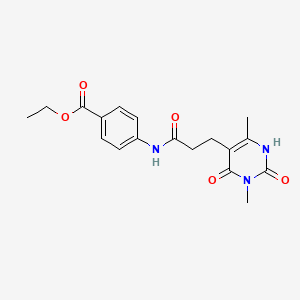

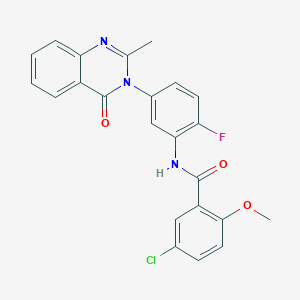

![1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2800396.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2800402.png)
